Methyl 13-methylpentadecanoate

Description

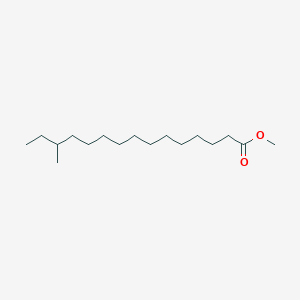

Structure

3D Structure

Properties

IUPAC Name |

methyl 13-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGDXZRZDAJTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339164 | |

| Record name | Methyl 13-methylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5487-50-3 | |

| Record name | Methyl 13-methylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 13-methylpentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of Methyl 13-methylpentadecanoate, a branched-chain fatty acid methyl ester of interest in various research and development fields. The synthesis involves the construction of the C16 branched fatty acid backbone via a Wittig reaction, followed by a classic Fischer esterification to yield the final methyl ester. This document provides detailed experimental protocols, comprehensive data presentation, and illustrative diagrams to facilitate replication and further investigation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage involves the creation of the carbon skeleton of the target molecule's corresponding carboxylic acid, 13-methylpentadecanoic acid. This is accomplished using a Wittig reaction, a powerful and versatile method for alkene synthesis. The second stage is the conversion of the synthesized carboxylic acid into its methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol (B129727).

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 13-methylpentadecanoic acid via Wittig Reaction

This procedure is adapted from the synthesis of a similar branched-chain fatty acid and is designed to produce the C16 backbone of the target molecule.[1][2]

Materials:

-

Sodium methoxide (B1231860)

-

Butanal

-

Anhydrous diethyl ether

-

n-Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve 1-bromoundecane (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous diethyl ether. Reflux the mixture for 24 hours to form the corresponding phosphonium salt.

-

Ylide Formation: Cool the reaction mixture to room temperature and add sodium methoxide (1.1 equivalents) under an inert atmosphere. Stir the resulting mixture for 2 hours at room temperature to form the ylide.

-

Wittig Reaction: Cool the ylide solution to 0°C and add butanal (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is a mixture of (Z)- and (E)-13-methylpentadec-11-enoic acid.

-

Hydrogenation: The unsaturated fatty acid is then hydrogenated to the corresponding saturated fatty acid. Dissolve the crude product in methanol and add a catalytic amount of Palladium on carbon (10%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Saponification and Acidification: After hydrogenation, add a solution of sodium hydroxide in methanol and reflux for 2 hours to saponify the ester. Cool the mixture, add water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the 13-methylpentadecanoic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield pure 13-methylpentadecanoic acid.

Caption: Workflow for the synthesis of 13-methylpentadecanoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This is a standard procedure for the esterification of carboxylic acids.[3][4][5][6][7]

Materials:

-

13-methylpentadecanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 13-methylpentadecanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Caption: Workflow for the Fischer esterification of 13-methylpentadecanoic acid.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| Molecular Formula | C₁₇H₃₄O₂ | [8][9] |

| Molecular Weight | 270.45 g/mol | [8][9] |

| CAS Number | 5487-50-3 | [8][9] |

| Appearance | Colorless liquid | |

| Boiling Point | 311.8 °C at 760 mmHg (Predicted) | |

| Density | 0.856 g/cm³ (Predicted) |

Spectroscopic Data

Mass Spectrometry (Electron Ionization): [8][10]

| m/z | Relative Intensity | Assignment |

| 74 | 100% | McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺ |

| 87 | High | [CH₃OC(=O)(CH₂)₂]⁺ |

| 143 | Moderate | [CH₃OC(=O)(CH₂)₇]⁺ |

| 241 | Low | [M - C₂H₅]⁺ |

| 270 | Low | [M]⁺ (Molecular Ion) |

¹³C Nuclear Magnetic Resonance (NMR) (CDCl₃): [8]

| Chemical Shift (ppm) | Assignment |

| ~174.3 | C=O (Ester carbonyl) |

| ~51.4 | -OCH₃ (Ester methyl) |

| ~36.5 | C-13 |

| ~34.1 | C-2 |

| ~32.0 | C-12 |

| ~29.7 - ~29.1 | -(CH₂)n- (Methylene chain) |

| ~27.2 | C-14 |

| ~25.0 | C-3 |

| ~19.2 | C-16 (Methyl branch) |

| ~11.4 | C-15 |

(Note: Predicted values are based on standard chemical structure software and may vary slightly from experimental data.)

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. The detailed experimental protocols for the Wittig reaction and Fischer esterification, along with the presented physicochemical and spectroscopic data, offer a valuable resource for researchers in organic synthesis, drug discovery, and related scientific disciplines. The provided workflows and data tables are intended to facilitate the successful synthesis and characterization of this branched-chain fatty acid methyl ester for further application and study.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentadecanoic acid, 13-methyl-, methyl ester [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

The Natural Occurrence of 13-Methylpentadecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentadecanoic acid, also known as anteiso-hexadecanoic acid (anteiso-C16:0), is a saturated branched-chain fatty acid. Unlike its straight-chain counterparts, the methyl branch at the antepenultimate (n-3) carbon atom imparts unique physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the natural occurrence of 13-methylpentadecanoic acid, detailing its presence in various organisms, quantitative data, and the experimental protocols for its analysis. Furthermore, it explores its biosynthetic pathway and its influence on cellular membrane properties.

Natural Distribution

13-Methylpentadecanoic acid is found across diverse biological kingdoms, from prokaryotes to mammals. Its presence is particularly notable in organisms that need to maintain membrane fluidity in varying environmental conditions.

Bacteria: Branched-chain fatty acids, including the anteiso series, are major components of the membrane lipids of many bacterial species.[1] In the genus Bacillus, branched-chain fatty acids can constitute over 60% of the total fatty acids.[2] Species such as Listeria monocytogenes contain a high proportion of branched-chain fatty acids, which can exceed 90% of the total fatty acid content and play a crucial role in maintaining membrane fluidity at low temperatures.[3]

Marine Organisms: Marine invertebrates, particularly sponges, are known to contain a variety of branched-chain fatty acids. While specific quantitative data for 13-methylpentadecanoic acid is limited, studies on the phospholipid fatty acid composition of marine sponges have identified related anteiso-fatty acids. The concentration of branched-chain fatty acids in marine sediments has been observed to increase with depth, suggesting a significant bacterial contribution to the organic matter.[4]

Plants: 13-Methylpentadecanoic acid has been identified in plant extracts. For instance, its methyl ester has been detected in the bioactive fraction of Anisomeles malabarica extract.[5]

Mammals: The presence of 13-methylpentadecanoic acid has been confirmed in mammalian tissues, such as baboon liver.[5] Additionally, other anteiso-fatty acids, like anteiso-15:0 and anteiso-17:0, are found in human milk, with concentrations varying based on maternal diet.[6][7]

Quantitative Data

The concentration of 13-methylpentadecanoic acid and related anteiso-fatty acids varies significantly among different organisms and even between different tissues within the same organism. The following tables summarize available quantitative data.

| Organism/Source | Sample Type | Fatty Acid | Concentration/Percentage | Reference(s) |

| Bacillus species | Whole cells | Total Branched-Chain Fatty Acids | > 60% of total fatty acids | [2] |

| Listeria monocytogenes | Whole cells | Total Branched-Chain Fatty Acids | > 90% of total fatty acids | [3] |

| Human Milk (Cincinnati, USA) | Mature Milk | anteiso-15:0 | 0.35 ± 0.02 mg/100 mL | [6][7] |

| Human Milk (Shanghai, China) | Mature Milk | anteiso-15:0 | 0.22 ± 0.01 mg/100 mL | [6][7] |

| Human Milk (Mexico City, Mexico) | Mature Milk | anteiso-15:0 | 0.29 ± 0.02 mg/100 mL | [6][7] |

| Human Milk (Cincinnati, USA) | Mature Milk | anteiso-17:0 | 0.40 ± 0.02 mg/100 mL | [6][7] |

| Human Milk (Shanghai, China) | Mature Milk | anteiso-17:0 | 0.25 ± 0.01 mg/100 mL | [6][7] |

| Human Milk (Mexico City, Mexico) | Mature Milk | anteiso-17:0 | 0.32 ± 0.02 mg/100 mL | [6][7] |

Note: Data for 13-methylpentadecanoic acid (anteiso-C16:0) is often reported as part of the total branched-chain fatty acids or is less commonly quantified individually compared to anteiso-C15:0 and anteiso-C17:0.

Experimental Protocols

The analysis of 13-methylpentadecanoic acid typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Lipid Extraction from Biological Tissues (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from tissues such as marine invertebrates or animal tissues.

Materials:

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

Weigh the tissue sample (typically 1-2 g) and place it in a glass centrifuge tube.

-

Add a volume of chloroform and methanol to the tissue in a ratio of 1:2 (v/v) to create a single-phase system with the water present in the tissue. For 1 g of tissue (assuming ~80% water), add 1 mL of chloroform and 2 mL of methanol.

-

Homogenize the mixture thoroughly for 2 minutes to ensure complete disruption of the tissue and extraction of lipids.

-

Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.

-

Add 1 mL of deionized water to the mixture and vortex for another 30 seconds. This will induce phase separation.

-

Centrifuge the sample at 1,000 x g for 10 minutes to achieve a clear separation of the two phases.

-

The lower chloroform phase contains the lipids. Carefully collect this phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

-

Store the lipid extract at -20°C under a nitrogen atmosphere until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

This protocol describes the conversion of the extracted lipids into their corresponding FAMEs for analysis by GC-MS.

Materials:

-

Methanolic HCl (e.g., 1.25 M) or BF3-Methanol

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a polar column like a DB-225ms)

Procedure:

-

Derivatization:

-

To the dried lipid extract, add 2 mL of methanolic HCl.

-

Seal the tube tightly and heat at 80°C for 1-2 hours.

-

Alternatively, use a BF3-methanol reagent according to the manufacturer's instructions.

-

-

Extraction of FAMEs:

-

After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Repeat the hexane extraction once more and combine the hexane layers.

-

-

Washing and Drying:

-

Wash the combined hexane extract with 1 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Transfer the final hexane solution to a GC vial.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Start at 100°C, hold for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

-

-

Identification and Quantification:

-

Identify 13-methylpentadecanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of the fatty acid by using an internal standard (e.g., heptadecanoic acid, C17:0) added before the derivatization step and constructing a calibration curve with known concentrations of a 13-methylpentadecanoic acid standard.

-

Biosynthesis and Biological Role

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids, including 13-methylpentadecanoic acid, is initiated from branched-chain amino acids. In bacteria, the precursor for anteiso-fatty acids is L-isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. int-res.com [int-res.com]

- 5. 13-methyl Pentadecanoic Acid methyl ester - Immunomart [immunomart.com]

- 6. Branched-chain fatty acid composition of human milk and the impact of maternal diet: the Global Exploration of Human Milk (GEHM) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sensusimpact.com [sensusimpact.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 13-Methylpentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, analytical characterization techniques, and a discussion of the potential biological activities based on the broader class of branched-chain fatty acids. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this and related compounds.

Chemical and Physical Properties

This compound is a saturated fatty acid methyl ester with a methyl branch at the 13th carbon position. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| CAS Number | 5487-50-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pentadecanoic acid, 13-methyl-, methyl ester | [1] |

| Physical State | Liquid (at room temperature) | - |

| Boiling Point (estimated) | 311.85 °C at 760 mmHg | - |

| Solubility (estimated) | 0.01354 mg/L in water at 25 °C | - |

| XLogP3 (computed) | 7.2 | [1] |

Synthesis and Purification

Representative Synthesis Protocol: Acid-Catalyzed Esterification of 13-Methylpentadecanoic Acid

This protocol describes a common method for the preparation of FAMEs from free fatty acids.

Materials:

-

13-methylpentadecanoic acid

-

Methanol (B129727) (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-MeOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of 13-methylpentadecanoic acid in anhydrous methanol (e.g., 100 mg of fatty acid in 5 mL of methanol) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or a commercially available Lewis acid catalyst like BF₃-Methanol solution.

-

Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with constant stirring for 1-2 hours.[2]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing an equal volume of water.

-

Extract the methyl ester into hexane by adding an equal volume of hexane and shaking vigorously. Allow the layers to separate.

-

Collect the upper organic (hexane) layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the hexane solvent using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified using column chromatography on silica (B1680970) gel.

Procedure:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude methyl ester in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of FAMEs. The compound is identified based on its retention time and the fragmentation pattern in its mass spectrum.

Representative GC-MS Experimental Conditions: [3][4]

-

Gas Chromatograph: Agilent 7890A GC system or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar capillary column (e.g., Supelco SP-2560).[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 4°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975C MSD or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Expected Mass Spectrum: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 270. Key fragment ions would include those corresponding to the methoxycarbonyl group and cleavage at the branch point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl ester protons (-OCH₃) as a singlet around 3.6 ppm, a triplet for the terminal methyl group of the straight-chain portion, and overlapping multiplets for the methylene (B1212753) protons. The protons of the methyl group at the branch and the adjacent methine proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule.[1] The carbonyl carbon of the ester would appear downfield (around 174 ppm), and the methoxy (B1213986) carbon around 51 ppm. The carbons at and near the branch point would have characteristic chemical shifts that confirm the position of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[1] C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Biological Activity and Signaling Pathways (of Branched-Chain Fatty Acids)

Specific biological activity and signaling pathway data for this compound are not extensively documented in the scientific literature. However, the broader class of branched-chain fatty acids (BCFAs) has been the subject of research, revealing their involvement in various physiological processes.

BCFAs are components of cell membranes and can influence their fluidity.[6] They are found in dairy products and are also synthesized by gut microbiota.[6][7] Research suggests that BCFAs may have several biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory roles.[8][9]

One of the key mechanisms through which BCFAs are thought to exert their effects is by interacting with peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism and inflammation.

The activation of PPARα by BCFAs can lead to an increase in the expression of genes involved in fatty acid oxidation, thereby potentially lowering triglyceride levels.[9] Additionally, PPARα activation can have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.[9]

It is important to note that the specific effects can vary depending on the exact structure of the BCFA (e.g., iso- vs. anteiso-branching and chain length).[6]

Conclusion

This compound is a branched-chain fatty acid methyl ester with well-defined chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological studies are limited, established methods for the synthesis and analysis of FAMEs can be readily applied. The broader class of BCFAs exhibits interesting biological activities, particularly in the regulation of metabolism and inflammation, suggesting that this compound may be a valuable compound for further investigation in these areas. This guide provides a foundational understanding of this molecule to aid researchers in their future studies.

References

- 1. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Anteiso Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Anteiso fatty acids, a class of branched-chain fatty acids (BCFAs), are integral components of cell membranes in numerous bacterial species and have been identified in various mammalian tissues. Their unique terminally branched structure, with a methyl group on the antepenultimate carbon, imparts distinct physicochemical properties that significantly influence membrane fluidity, cellular signaling, and antimicrobial activity. This technical guide provides an in-depth exploration of the biological significance of anteiso fatty acids, detailing their biosynthesis, their crucial role in maintaining membrane homeostasis, particularly in response to environmental stress, and their emerging functions in cellular signaling pathways. Furthermore, this guide summarizes their antimicrobial properties and explores their potential as therapeutic agents and targets in drug development. Detailed experimental protocols for the analysis of anteiso fatty acids and the characterization of their effects are also provided, alongside a quantitative summary of their impact on membrane properties and antimicrobial efficacy.

Introduction

Anteiso fatty acids are a subclass of branched-chain fatty acids characterized by a methyl group located on the antepenultimate (n-3) carbon atom of the acyl chain.[1] This structural feature distinguishes them from their iso-fatty acid counterparts, which possess a methyl branch at the penultimate (n-2) carbon. Predominantly found in the cell membranes of many bacteria, anteiso fatty acids play a critical role in regulating membrane fluidity.[2] Their bent-chain structure disrupts the tight packing of adjacent acyl chains, thereby lowering the phase transition temperature and increasing membrane fluidity, an essential adaptation for microorganisms thriving in low-temperature environments.[2][3]

Beyond their structural role in bacterial membranes, anteiso fatty acids are gaining attention for their broader biological activities. They have been shown to possess antimicrobial properties and are implicated in modulating signaling pathways related to lipid metabolism and inflammation in mammalian cells.[4][5] This guide will delve into the core aspects of anteiso fatty acid biology, providing researchers and drug development professionals with a comprehensive understanding of their significance and potential applications.

Biosynthesis of Anteiso Fatty Acids

The biosynthesis of anteiso fatty acids utilizes the fatty acid synthase II (FASII) pathway, which is common in bacteria. The key determinant for the synthesis of anteiso fatty acids is the initial primer molecule used to initiate fatty acid elongation.[6]

Anteiso fatty acids with an odd number of carbon atoms, such as anteiso-C15:0 (12-methyltetradecanoic acid) and anteiso-C17:0 (14-methylhexadecanoic acid), are initiated by 2-methylbutyryl-CoA.[7] This primer is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. The initial step involves the transamination of isoleucine to α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA.[7] This primer then enters the FASII cycle, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA, ultimately forming the full-length anteiso fatty acid.[7]

dot

Caption: Biosynthesis pathway of odd-numbered anteiso fatty acids.

Role in Cell Membrane Fluidity and Adaptation

The primary and most well-characterized function of anteiso fatty acids is the modulation of cell membrane fluidity. The methyl branch near the end of the acyl chain creates a steric hindrance that disrupts the ordered packing of the lipid acyl chains in the membrane bilayer.[2] This disruption leads to a decrease in the van der Waals interactions between adjacent fatty acid chains, resulting in a lower gel-to-liquid crystalline phase transition temperature (Tm).[2] Consequently, membranes enriched with anteiso fatty acids remain in a more fluid state at lower temperatures.[3]

This "homeoviscous adaptation" is crucial for the survival of many bacteria in environments with fluctuating temperatures.[8] For instance, the foodborne pathogen Listeria monocytogenes increases the proportion of anteiso-C15:0 in its membrane when shifted to colder temperatures, which is critical for its ability to grow under refrigeration conditions.[3]

Quantitative Effects on Membrane Properties

The incorporation of anteiso fatty acids into phospholipid bilayers has a quantifiable impact on membrane fluidity and phase transition temperature.

| Parameter | Control (e.g., DMPC/DPPC) | With Anteiso Fatty Acids | Reference |

| Melting Temperature (Tm) | DMPC: 24°C, DPPC: 41.4°C | Lowered (Specific values depend on concentration and lipid context) | [9][10] |

| Laurdan Generalized Polarization (GP) | Higher GP values (more ordered) | Lower GP values (more fluid) | [6][11] |

Note: Specific quantitative data on the exact shift in Tm and Laurdan GP values upon incorporation of known concentrations of pure anteiso fatty acids into model membranes is limited in publicly available literature. The table reflects the established qualitative effects.

Antimicrobial Properties

Anteiso fatty acids have demonstrated antimicrobial activity against a range of bacteria. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell lysis. The branched nature of these fatty acids may facilitate their insertion into the lipid bilayer, where they interfere with the membrane's structural integrity and function.

Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of anteiso fatty acids can be quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Anteiso Fatty Acid | Target Microorganism | MIC (µg/mL) | Reference |

| 12-Methyltetradecanoic acid (anteiso-C15:0) | Staphylococcus aureus | Data not consistently available | |

| Bacillus subtilis | Data not consistently available | ||

| Escherichia coli | Data not consistently available | ||

| Pseudomonas aeruginosa | Data not consistently available | ||

| 14-Methylhexadecanoic acid (anteiso-C17:0) | Staphylococcus aureus | Data not consistently available | |

| Bacillus subtilis | Data not consistently available | ||

| Escherichia coli | Data not consistently available | ||

| Pseudomonas aeruginosa | Data not consistently available |

Note: While the antimicrobial activity of branched-chain fatty acids is acknowledged, specific MIC values for pure anteiso-C15:0 and anteiso-C17:0 against a standard panel of bacteria are not readily found in the surveyed literature. The table is structured to be populated as more specific data becomes available.

Role in Cellular Signaling

Recent studies have begun to uncover the role of anteiso fatty acids as signaling molecules, particularly in mammalian cells, where they can influence pathways related to lipid metabolism and inflammation.

Regulation of Gene Expression

Anteiso fatty acids have been shown to modulate the expression of key genes involved in lipogenesis and the inflammatory response. For instance, 12-methyltetradecanoic acid (anteiso-C15:0) has been observed to increase the mRNA levels of Fatty Acid Synthase (FASN), a key enzyme in fatty acid synthesis.[4] In contrast, it did not appear to affect the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a major transcription factor that regulates lipogenesis.[4] This suggests that anteiso fatty acids may influence FASN expression through an SREBP1-independent pathway.

Furthermore, anteiso-C15:0 has been shown to increase the expression of pro-inflammatory markers such as C-reactive protein (CRP) and Interleukin-6 (IL-6) in hepatocytes.[4] This pro-inflammatory effect is in contrast to some iso-fatty acids, which have been shown to have anti-inflammatory properties.[4]

dot

Caption: Modulation of gene expression by anteiso-C15:0.

Therapeutic Potential and Drug Development

The unique biological activities of anteiso fatty acids present several opportunities for therapeutic intervention and drug development.

-

Antimicrobial Agents: Their inherent antimicrobial properties make them and their derivatives potential candidates for the development of new antibiotics, particularly against pathogens that rely on membrane fluidity for survival.

-

Drug Delivery: The ability of fatty acids to be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, could be harnessed to improve the solubility, stability, and bioavailability of various drugs.[12]

-

Modulators of Inflammation and Metabolism: Given their influence on inflammatory and metabolic signaling pathways, synthetic analogues of anteiso fatty acids could be designed to either mimic or antagonize these effects for the treatment of metabolic disorders or inflammatory conditions.

-

Targets for Antimicrobial Drug Discovery: The enzymes involved in the biosynthesis of anteiso fatty acids, such as the branched-chain α-keto acid dehydrogenase complex, represent potential targets for the development of novel antibacterial drugs that could disrupt bacterial membrane synthesis and adaptation.

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acids from bacterial cells.

dot

Caption: Workflow for GC-MS analysis of bacterial fatty acids.

Methodology:

-

Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase in an appropriate culture medium. Harvest the cells by centrifugation and wash with a suitable buffer to remove residual media components.

-

Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using a standard method such as the Bligh and Dyer procedure, which uses a chloroform:methanol:water solvent system.

-

Saponification and Methylation: The extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from the lipid backbone. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) by heating with a methylating agent (e.g., BF3-methanol or HCl-methanol).

-

FAME Extraction: The FAMEs are extracted from the reaction mixture into an organic solvent such as hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their volatility and polarity on a capillary column. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns. Quantification is typically achieved by comparing the peak areas of the analytes to those of known standards.[13][14]

Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to the packing of the lipid acyl chains. This property can be used to measure membrane fluidity.

Methodology:

-

Cell or Liposome (B1194612) Preparation: Prepare a suspension of bacterial cells or liposomes at a known concentration.

-

Laurdan Staining: Add a stock solution of Laurdan in a suitable solvent (e.g., DMSO or ethanol) to the cell or liposome suspension to a final concentration of 1-10 µM. Incubate in the dark to allow the probe to incorporate into the membranes.

-

Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), while exciting at around 350 nm.[15]

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[11][15]

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the anteiso fatty acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antimicrobial) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.[16][17]

Conclusion and Future Directions

Anteiso fatty acids are far more than simple structural components of bacterial membranes. Their profound influence on membrane fluidity is a cornerstone of bacterial adaptation to environmental stress, particularly cold shock. The emerging evidence of their antimicrobial properties and their ability to modulate key signaling pathways in mammalian cells opens up new avenues for research and therapeutic development. For drug development professionals, the biosynthetic pathways of anteiso fatty acids present novel targets for antibacterial agents, while the fatty acids themselves offer potential as new antimicrobial drugs or as components of advanced drug delivery systems.

Future research should focus on elucidating the precise molecular mechanisms by which anteiso fatty acids exert their signaling effects in mammalian cells. A more comprehensive understanding of their structure-activity relationships will be crucial for the rational design of potent and selective antimicrobial agents. Furthermore, exploring the diversity of anteiso fatty acid structures in different microbial species may reveal novel molecules with unique and valuable biological activities. The continued investigation into the biological significance of anteiso fatty acids holds great promise for advancing our understanding of fundamental cellular processes and for the development of innovative therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid-related modulations of membrane fluidity in cells: detection and implications | Semantic Scholar [semanticscholar.org]

- 8. GC-MS Analysis, Antibacterial, and Anticancer Activities of Hibiscus sabdariffa L. Methanolic Extract: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 13-Methylpentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylpentadecanoic acid, an anteiso-branched chain fatty acid, is a saturated fatty acid with emerging interest in various biological contexts. Understanding its metabolic fate is crucial for elucidating its physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted metabolic pathway of 13-methylpentadecanoic acid, drawing upon established principles of fatty acid catabolism. Due to a scarcity of direct experimental data on this specific molecule, the pathway is largely inferred from the metabolism of similar branched-chain and odd-chain fatty acids. This document details the proposed enzymatic steps, intermediate metabolites, and potential points of regulation. Furthermore, it outlines relevant experimental protocols for investigating its metabolism and presents key signaling pathways in a visually intuitive format using Graphviz diagrams.

Introduction

13-Methylpentadecanoic acid is a 16-carbon saturated fatty acid with a methyl group at the 13th carbon position, classifying it as an anteiso-fatty acid.[1][2] While found in various natural sources, its precise metabolic processing in mammalian systems is not extensively documented. Branched-chain fatty acids, in general, serve important functions, including roles in membrane fluidity and cellular signaling.[3] The catabolism of such fatty acids provides energy and metabolic intermediates. This guide synthesizes current knowledge to present a putative metabolic pathway for 13-methylpentadecanoic acid, offering a foundational resource for researchers in lipid metabolism and drug development.

Proposed Metabolic Pathway of 13-Methylpentadecanoic Acid

The metabolism of 13-methylpentadecanoic acid is predicted to proceed through the established pathways of fatty acid activation and mitochondrial beta-oxidation. As an odd-chain fatty acid, its breakdown will culminate in the production of propionyl-CoA, which subsequently enters the citric acid cycle via conversion to succinyl-CoA.

Cellular Uptake and Activation

Prior to catabolism, 13-methylpentadecanoic acid must be transported into the cell and activated.

-

Cellular Uptake: Fatty acid transport across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport.

-

Activation: In the cytoplasm, 13-methylpentadecanoic acid is activated by the enzyme acyl-CoA synthetase to form 13-methylpentadecanoyl-CoA. This reaction requires ATP and coenzyme A (CoA).[4]

Mitochondrial Beta-Oxidation

The activated fatty acyl-CoA is then transported into the mitochondrial matrix to undergo beta-oxidation. This process is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.

For 13-methylpentadecanoyl-CoA (a C16 branched fatty acid), beta-oxidation is expected to proceed for six cycles, yielding:

-

6 molecules of acetyl-CoA

-

1 molecule of 2-methylbutyryl-CoA (the remaining five-carbon branched-chain acyl-CoA)

The final 2-methylbutyryl-CoA is further metabolized. It is first dehydrogenated to tiglyl-CoA, which then undergoes hydration, another dehydrogenation, and thiolytic cleavage to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA .

Therefore, the complete beta-oxidation of one molecule of 13-methylpentadecanoyl-CoA is predicted to yield:

-

7 molecules of acetyl-CoA

-

1 molecule of propionyl-CoA

Each cycle of beta-oxidation also produces one molecule of NADH and one molecule of FADH₂, which are subsequently used in the electron transport chain to generate ATP.[5][6][7]

Fate of Propionyl-CoA

Propionyl-CoA, the three-carbon end-product of odd-chain fatty acid oxidation, is converted to the citric acid cycle intermediate, succinyl-CoA, through a three-step enzymatic pathway:[8][9]

-

Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase , a biotin-dependent enzyme, to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.

-

Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .

-

Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA by the enzyme methylmalonyl-CoA mutase , which requires vitamin B12 (cobalamin) as a cofactor.

Succinyl-CoA then enters the citric acid cycle to contribute to ATP production.[9]

Quantitative Data

| Metabolic Process | Input | Output per molecule of 13-Methylpentadecanoyl-CoA |

| Beta-Oxidation | 1 x 13-Methylpentadecanoyl-CoA | 7 x Acetyl-CoA, 1 x Propionyl-CoA, 7 x NADH, 7 x FADH₂ |

| Propionyl-CoA Conversion | 1 x Propionyl-CoA | 1 x Succinyl-CoA, -1 ATP, -1 CO₂ |

| Citric Acid Cycle (from Acetyl-CoA) | 7 x Acetyl-CoA | 14 x CO₂, 21 x NADH, 7 x FADH₂, 7 x GTP |

| Citric Acid Cycle (from Succinyl-CoA) | 1 x Succinyl-CoA | 2 x CO₂, 1 x NADH, 1 x FADH₂, 1 x GTP |

Experimental Protocols

Investigating the metabolism of 13-methylpentadecanoic acid would involve a combination of in vitro and in vivo approaches, often utilizing stable isotope tracers and mass spectrometry.

General Protocol for Stable Isotope Tracing of 13-Methylpentadecanoic Acid Metabolism in Cell Culture

This protocol outlines a general workflow for tracing the metabolic fate of 13-methylpentadecanoic acid in a cultured cell line.

Objective: To determine the incorporation of carbon atoms from 13-methylpentadecanoic acid into downstream metabolites.

Materials:

-

Cell line of interest (e.g., HepG2, C2C12)

-

Cell culture medium and supplements

-

[U-¹³C₁₆]-13-methylpentadecanoic acid (uniformly labeled stable isotope tracer)

-

Bovine serum albumin (BSA), fatty acid-free

-

Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Preparation of Labeled Fatty Acid Medium:

-

Complex the [U-¹³C₁₆]-13-methylpentadecanoic acid with fatty acid-free BSA in serum-free medium to facilitate its solubility and uptake.

-

Prepare a control medium with unlabeled 13-methylpentadecanoic acid complexed with BSA.

-

-

Isotope Labeling:

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the prepared labeling medium (containing either labeled or unlabeled fatty acid) to the cells.

-

Incubate the cells for a defined period (e.g., time course of 1, 4, 8, 24 hours) to allow for uptake and metabolism of the fatty acid.

-

-

Metabolite Extraction:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Wash the cells quickly with ice-cold PBS.

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the metabolite extracts using LC-MS or GC-MS.

-

For GC-MS analysis, derivatization of the metabolites may be required.

-

Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites (e.g., intermediates of the citric acid cycle).

-

-

Data Analysis:

-

Identify and quantify the mass isotopologues of downstream metabolites.

-

Correct for the natural abundance of ¹³C.

-

Determine the fractional contribution of 13-methylpentadecanoic acid to the carbon backbone of the identified metabolites.

-

This data can be used for metabolic flux analysis to quantify the rates of metabolic pathways.

-

Visualizations of Metabolic Pathways and Workflows

Beta-Oxidation of 13-Methylpentadecanoyl-CoA

Caption: Predicted beta-oxidation pathway of 13-methylpentadecanoyl-CoA.

Conversion of Propionyl-CoA to Succinyl-CoA

Caption: Enzymatic conversion of propionyl-CoA to succinyl-CoA.

Experimental Workflow for Stable Isotope Tracing

Caption: Workflow for studying fatty acid metabolism with stable isotopes.

Conclusion

While direct experimental evidence remains limited, the metabolic pathway of 13-methylpentadecanoic acid can be reasonably predicted based on the well-established principles of fatty acid catabolism. This technical guide provides a foundational framework for understanding its degradation via beta-oxidation to acetyl-CoA and propionyl-CoA, and the subsequent entry of these products into the citric acid cycle. The provided experimental outlines and visual diagrams serve as a starting point for researchers aiming to empirically validate and quantify the metabolic fate of this intriguing branched-chain fatty acid. Further research, particularly utilizing stable isotope tracing and metabolomics, is essential to fully elucidate the specific enzymes, kinetics, and regulatory mechanisms governing the metabolism of 13-methylpentadecanoic acid and to uncover its precise physiological significance.

References

- 1. The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta - Oxidation [flipper.diff.org]

- 3. Pharmacokinetics and metabolism of the methyl-branched fatty acid (BMIPP) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. aocs.org [aocs.org]

- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 9. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]

Anteiso-Fatty Acids in Microbial Communities: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, function, and therapeutic potential of anteiso-fatty acids in the microbial world.

Introduction

Anteiso-fatty acids, a class of branched-chain fatty acids (BCFAs), are integral components of the cell membranes of numerous bacterial species.[1] Characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end), these lipids play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors such as temperature fluctuations. Their unique structural properties and biosynthetic pathways make them valuable biomarkers for microbial identification and promising targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of anteiso-fatty acids, detailing their biosynthesis, physiological functions, and significance in microbial communities, with a focus on their potential applications in scientific research and drug discovery.

Biosynthesis of Anteiso-Fatty Acids

The de novo synthesis of anteiso-fatty acids in bacteria follows the general principles of the type II fatty acid synthesis (FAS-II) pathway, but with a distinct initiation step.[1] Unlike straight-chain fatty acids, which are typically initiated with acetyl-CoA, the biosynthesis of anteiso-fatty acids utilizes a branched-chain primer, 2-methylbutyryl-CoA. This primer is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions.

The key steps in the biosynthesis of the 2-methylbutyryl-CoA primer are:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA.

Once the 2-methylbutyryl-CoA primer is formed, it enters the FAS-II cycle, where it is sequentially elongated by the addition of two-carbon units from malonyl-ACP (acyl carrier protein). This elongation process is catalyzed by a series of enzymes, including β-ketoacyl-ACP synthase (FabH is a key enzyme in initiating branched-chain fatty acid synthesis), β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. The final chain length of the anteiso-fatty acid is determined by the number of elongation cycles.

Diagram: Biosynthesis of Anteiso-Fatty Acids

Caption: Biosynthesis pathway of anteiso-fatty acids, starting from L-isoleucine.

Function and Significance in Microbial Communities

The primary function of anteiso-fatty acids lies in their ability to modulate the physical properties of the cell membrane. The methyl branch in their structure disrupts the orderly packing of the acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity.[2] This is particularly important for bacteria that experience variations in their growth temperature.

Key Functions and Significance:

-

Membrane Fluidity and Homeostasis: By incorporating anteiso-fatty acids into their membranes, bacteria can maintain optimal membrane fluidity across a range of temperatures. At lower temperatures, the proportion of anteiso-fatty acids often increases to counteract the rigidifying effect of the cold.[3]

-

Environmental Stress Response: The ability to adjust membrane composition is a crucial mechanism for survival in fluctuating environments. Changes in the ratio of iso- to anteiso-fatty acids, as well as the overall branched-chain fatty acid content, have been observed in response to various stressors, including pH and the presence of antimicrobial compounds.[4]

-

Taxonomic and Biomarker Potential: The fatty acid composition of a bacterium is a relatively stable and genetically determined trait. The presence and relative abundance of specific anteiso-fatty acids can serve as a chemotaxonomic marker for the identification and classification of bacterial species.[1][5]

-

Host-Pathogen Interactions and Virulence: In pathogenic bacteria such as Listeria monocytogenes, anteiso-fatty acids have been shown to play a role in virulence.[6][7] They contribute to the bacterium's ability to survive within the host and can influence the production of virulence factors.[7]

Quantitative Data on Anteiso-Fatty Acid Composition

The relative abundance of anteiso-fatty acids varies significantly among different bacterial species and can be influenced by growth conditions. The following tables summarize the reported fatty acid compositions for several bacterial species, highlighting the prevalence of anteiso-fatty acids.

Table 1: Fatty Acid Composition of Selected Bacillus Species

| Fatty Acid | B. subtilis (%) | B. cereus (%) | B. megaterium (%) |

| iso-C14:0 | 1.8 | 3.5 | 1.5 |

| iso-C15:0 | 28.5 | 35.1 | 10.2 |

| anteiso-C15:0 | 35.7 | 11.2 | 45.3 |

| n-C16:0 | 5.2 | 8.9 | 6.8 |

| iso-C16:0 | 7.1 | 6.3 | 4.1 |

| iso-C17:0 | 5.9 | 4.8 | 3.7 |

| anteiso-C17:0 | 10.5 | 3.2 | 15.6 |

| Data compiled from various sources, including Kaneda, T. (1967). Journal of Bacteriology, 93(3), 894-903.[8] |

Table 2: Predominant Branched-Chain Fatty Acids in Listeria monocytogenes

| Fatty Acid | Relative Abundance (%) |

| anteiso-C15:0 | ~45-55 |

| iso-C15:0 | ~5-15 |

| anteiso-C17:0 | ~15-25 |

| iso-C17:0 | ~5-10 |

| Note: Values are approximate and can vary with growth temperature and other conditions.[3] |

Experimental Protocols

The analysis of anteiso-fatty acids in microbial communities typically involves the extraction of total lipids, followed by the conversion of fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for the efficient extraction of total lipids from microbial cells.

Materials:

-

Bacterial cell pellet

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Wash the bacterial cell pellet with cold PBS and centrifuge to remove the supernatant.

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). For every 1 ml of cell suspension, use 3.75 ml of the solvent mixture.[9][10]

-

Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.

-

Add 1.25 ml of chloroform and 1.25 ml of deionized water to the mixture for every 1 ml of the initial cell suspension, vortexing for 1 minute after each addition. This will induce phase separation.[9][10]

-

Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to facilitate the separation of the two phases.[11]

-

The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

-

The solvent is then evaporated under a stream of nitrogen or in a vacuum concentrator to obtain the total lipid extract.

Diagram: Bligh-Dyer Lipid Extraction Workflow

Caption: Workflow for total lipid extraction using the modified Bligh-Dyer method.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and Analysis

This protocol describes the derivatization of fatty acids to FAMEs for subsequent GC-MS analysis.

Materials:

-

Total lipid extract

-

Anhydrous methanol containing 1.25 M HCl or 0.5 M Sodium Methoxide in methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

GC vials

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Saponification and Methylation (Acid-catalyzed): To the dried lipid extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol. Seal the tube and heat at 50°C overnight or at 75-80°C for 1 hour.[11]

-

Extraction: After cooling, add 1 ml of hexane and 1 ml of deionized water. Vortex thoroughly and centrifuge to separate the phases.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Washing: Wash the hexane layer with a small volume of saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with deionized water.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

-

Analysis: Transfer the final FAMEs solution to a GC vial for analysis by GC-MS.

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 280°C) to elute all FAMEs.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Identification of anteiso-FAMEs is based on their characteristic retention times and mass spectra compared to known standards.

Diagram: FAME Analysis Workflow

Caption: General workflow for the preparation and analysis of fatty acid methyl esters.

Anteiso-Fatty Acids in Drug Development

The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antibacterial drugs because it is essential for bacterial survival and is distinct from the type I fatty acid synthase (FAS-I) system found in mammals.[12][13][14] Several inhibitors of the FAS-II pathway have been identified, and some are in clinical use or under investigation.

Therapeutic Potential and Strategies:

-

Targeting Key Enzymes: The enzymes involved in the initiation and elongation of branched-chain fatty acids, such as FabH, are potential targets for inhibitors that would specifically disrupt the synthesis of anteiso- and iso-fatty acids.[15] This could lead to the development of narrow-spectrum antibiotics that are less likely to disrupt the host microbiome.

-

Inhibitors of the FAS-II Pathway: Several compounds are known to inhibit various enzymes in the FAS-II pathway. For example, triclosan (B1682465) targets the enoyl-ACP reductase (FabI), while platensimycin (B21506) inhibits the β-ketoacyl-ACP synthase (FabF).[15][16] While these are broad-spectrum inhibitors of fatty acid synthesis, their success validates the pathway as a druggable target.

-

Synergistic Therapies: Understanding how bacteria modulate their membrane composition in response to antibiotics can open up new therapeutic avenues. For instance, compounds that disrupt the synthesis of anteiso-fatty acids could potentially sensitize bacteria to other classes of antibiotics that target the cell membrane or membrane-bound proteins.[17]

-

Anti-virulence Strategies: Given the role of anteiso-fatty acids in the virulence of certain pathogens, targeting their synthesis could represent an anti-virulence strategy.[6][7] This approach aims to disarm the pathogen without necessarily killing it, which may exert less selective pressure for the development of resistance.

Diagram: Drug Development Targeting Anteiso-Fatty Acid Synthesis

Caption: Potential drug targets within the anteiso-fatty acid biosynthesis pathway.

Conclusion

Anteiso-fatty acids are more than just structural components of bacterial membranes; they are key players in microbial adaptation, survival, and pathogenesis. For researchers and scientists, a thorough understanding of their biosynthesis and function provides valuable insights into microbial physiology and ecology. For drug development professionals, the unique aspects of anteiso-fatty acid metabolism present exciting opportunities for the discovery of novel antibacterial agents that can combat the growing threat of antibiotic resistance. The continued exploration of these fascinating molecules will undoubtedly pave the way for innovative solutions in both fundamental microbiology and infectious disease therapy.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]

- 5. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 10. tabaslab.com [tabaslab.com]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. Bacterial fatty acid biosynthesis: targets for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial targets in fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ecommons.udayton.edu [ecommons.udayton.edu]

Unveiling a Microbial Marker: A Technical Guide to the Discovery and Analysis of Methyl 13-methylpentadecanoate in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized as significant biomarkers in environmental and biomedical research. Their structural diversity provides a wealth of information about microbial communities and metabolic pathways. Among these, anteiso-branched fatty acids, characterized by a methyl group on the antepenultimate carbon, are primarily synthesized by bacteria. This technical guide focuses on Methyl 13-methylpentadecanoate, the methyl ester of 13-methylpentadecanoic acid, an anteiso-C16:0 fatty acid. While the free fatty acid is a known constituent of bacterial cell membranes, its methyl ester is the form frequently identified in analytical procedures. This document provides a comprehensive overview of the discovery of this compound in various environmental contexts, details the analytical methodologies for its detection, and presents available quantitative data.

Discovery and Occurrence in the Environment

This compound has been identified in a diverse range of environmental and biological matrices. Its presence is often linked to microbial activity, particularly bacteria, which are the primary synthesizers of anteiso-branched fatty acids. While extensive quantitative surveys in soil and sediment are not yet prevalent in the literature, its detection in various natural products underscores its role as a microbial biomarker.

Table 1: Quantitative Data on the Occurrence of this compound

| Sample Type | Concentration / Relative Abundance | Reference |

| Marine Algae (Padina pavonica and Laurencia catarinensis) | 0.61% of total phytoconstituents | [1][2] |

| Fruit Juice of Anacardium occidentale (Cashew) | 1.46% of isolated colorants | [3] |

| Trichoderma afroharzianum (fungal metabolite) | 5.63% of total extract | [4] |

| Human Skin Emanations | Detected, not quantified | [5] |

Experimental Protocols

The analysis of this compound in environmental samples typically involves the extraction of total lipids, followed by the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Lipid Extraction

A generalized workflow for the extraction of lipids from environmental samples is presented below. Specific protocols may vary based on the sample matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Composition, Antimycotic and In Vivo Antiinflammatory Activities of Marine Algae Inhabiting South Jeddah Seashore, Red Sea, Saudi Arabia – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. iljs.org.ng [iljs.org.ng]

- 4. Trichoderma afroharzianum TRI07 metabolites inhibit Alternaria alternata growth and induce tomato defense-related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

The intricate Pathway of 13-Methylpentadecanoic Acid Biosynthesis in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 13-methylpentadecanoic acid, an anteiso-branched-chain fatty acid (BCFA), in bacteria. Anteiso-BCFAs are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity and adaptation to environmental stresses. Understanding the intricate enzymatic processes and regulatory networks governing the synthesis of these molecules is paramount for the development of novel antimicrobial agents and for harnessing bacterial metabolic pathways for biotechnological applications. This document details the core biochemical reactions, key enzymes, genetic regulation, and provides comprehensive experimental protocols for the study of this pathway. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Bacteria synthesize a diverse array of fatty acids that are essential for the integrity and function of their cell membranes. Unlike the straight-chain fatty acids commonly found in eukaryotes, many bacterial species incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membrane phospholipids.[1][2] BCFAs are characterized by a methyl group at the iso (second to last) or anteiso (third to last) carbon position of the acyl chain. 13-methylpentadecanoic acid is a prominent example of an anteiso-BCFA. The presence and relative abundance of specific BCFAs can vary between bacterial species and in response to environmental cues such as temperature.[3]

The biosynthesis of BCFAs largely follows the conserved type II fatty acid synthase (FASII) pathway, with the key distinction lying in the initial priming step.[4] While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, the synthesis of BCFAs utilizes short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs).[5] Specifically, the biosynthesis of anteiso-fatty acids, such as 13-methylpentadecanoic acid, is primed by 2-methylbutyryl-CoA, a metabolite derived from the degradation of L-isoleucine.[5]

The Core Biosynthetic Pathway

The synthesis of 13-methylpentadecanoic acid is a multi-step process involving the coordinated action of several enzymes. The pathway can be broadly divided into three key stages: Initiation , Elongation , and Termination .

Initiation: The Genesis of the Branched Chain

The initial and defining step in the synthesis of 13-methylpentadecanoic acid is the formation of the primer molecule, 2-methylbutyryl-CoA. This process begins with the branched-chain amino acid L-isoleucine.

-

Transamination of L-isoleucine: The first step involves the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT) . This reaction yields the corresponding α-keto acid, α-keto-β-methylvaleric acid .[6]

-